molecular formula C17H26O3 B12383310 Isofalcarintriol

Isofalcarintriol

Cat. No.: B12383310
M. Wt: 278.4 g/mol
InChI Key: IIHWCRGLLODDFQ-UKTHLTGXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isofalcarintriol can be synthesized through a modular asymmetric synthesis route. This involves the use of specific stereoisomers to achieve the desired configuration . The synthesis typically involves the following steps:

  • Formation of the polyacetylene backbone.
  • Introduction of hydroxyl groups at specific positions.
  • Ensuring the correct stereochemistry through chiral catalysts.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of chiral catalysts and controlled reaction conditions are crucial for maintaining the compound’s integrity and activity .

Chemical Reactions Analysis

Types of Reactions: Isofalcarintriol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify its polyacetylene backbone.

    Substitution: Hydroxyl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

Isofalcarintriol has a wide range of scientific research applications:

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(E)-heptadec-10-en-4,6-diyne-3,8,9-triol

InChI

InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+

InChI Key

IIHWCRGLLODDFQ-UKTHLTGXSA-N

Isomeric SMILES

CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O

Canonical SMILES

CCCCCCC=CC(C(C#CC#CC(CC)O)O)O

Origin of Product

United States

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